molecular formula C10H22S2 B090501 di-n-Amyl disulfide CAS No. 112-51-6

di-n-Amyl disulfide

Cat. No.: B090501
CAS No.: 112-51-6
M. Wt: 206.4 g/mol
InChI Key: YSQZSPCQDXHJDJ-UHFFFAOYSA-N
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Description

di-n-Amyl disulfide, also known as bis(1-pentyl) disulphide, is an organosulfur compound with the molecular formula C₁₀H₂₂S₂. It is a member of the disulphide family, characterized by the presence of a sulfur-sulfur bond. This compound is typically a colorless to pale yellow liquid with a distinct odor. It is used in various industrial applications due to its chemical properties.

Mechanism of Action

Dipentyl disulphide, also known as di-n-Amyl disulfide, is a chemical compound with the formula C10H22S2

Target of Action

Disulphide compounds are known to interact with proteins that contain cysteine residues . The disulphide bond can form a reversible bond with another cysteine, triggering switches in protein structure and activity .

Mode of Action

Disulphide compounds generally undergo redox reactions, interconverting between dithiol and disulphide groups . The free dithiol form is in the reduced state, and the disulphide form is in the oxidized state .

Biochemical Pathways

Disulphide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . They are involved in oxidative protein folding, a process that involves a chemical reaction resulting in the formation of disulphide bonds and a physical conformational folding reaction that promotes the formation of the native structure .

Pharmacokinetics

A study on a similar disulphide crosslinked micelle platform showed that it had excellent stability, high loading capacity, and a reduction-responsive release profile . The micelles prolonged the circulation of the incorporated drug in the bloodstream and increased its accumulation in the tumor tissue .

Result of Action

The formation of disulphide bonds can significantly influence the structure and function of proteins .

Action Environment

The action of dipentyl disulphide can be influenced by various environmental factors. For instance, the stability of disulphide bonds can be affected by the redox environment . Additionally, factors such as pH, temperature, and the presence of other reactive species can influence the formation and breakage of disulphide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

di-n-Amyl disulfide can be synthesized through the oxidation of pentanethiol. One common method involves the use of hydrogen peroxide as an oxidizing agent in an acidic or basic medium. The reaction proceeds as follows:

[ 2 \text{C}5\text{H}{11}\text{SH} + \text{H}2\text{O}2 \rightarrow \text{C}{10}\text{H}{22}\text{S}_2 + 2 \text{H}_2\text{O} ]

Another method involves the use of iodine and hydrogen iodide:

[ 2 \text{C}5\text{H}{11}\text{SH} + \text{I}2 \rightarrow \text{C}{10}\text{H}_{22}\text{S}_2 + 2 \text{HI} ]

Industrial Production Methods

Industrial production of dipentyl disulphide typically involves the oxidation of pentanethiol using hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process involves the following steps:

  • Mixing pentanethiol with hydrogen peroxide in a reactor.
  • Adding a catalyst to facilitate the reaction.
  • Maintaining the reaction mixture at a specific temperature and pressure.
  • Isolating and purifying the dipentyl disulphide from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

di-n-Amyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to pentanethiol.

    Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Pentyl sulfoxide, pentyl sulfone.

    Reduction: Pentanethiol.

    Substitution: Various substituted disulphides depending on the electrophile used.

Scientific Research Applications

di-n-Amyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Studied for its role in biological systems, including its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Used as a stabilizer in the production of polymers and as an additive in lubricants and fuels.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl disulphide: Another disulphide compound with phenyl groups instead of pentyl groups.

    Dimethyl disulphide: A simpler disulphide with methyl groups.

    Dibutyl disulphide: A disulphide with butyl groups.

Uniqueness

di-n-Amyl disulfide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other disulphides, it has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications.

Properties

IUPAC Name

1-(pentyldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQZSPCQDXHJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSSCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873947
Record name Pentyl disulfide
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Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112-51-6, 68513-62-2
Record name Dipentyl disulfide
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Record name Dipentyl disulphide
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Record name Disulfides, C5-12-alkyl
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Record name Pentyl disulfide
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Record name Disulfides, C5-12-alkyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the photodecomposition of S-pentyl thiobenzoate differ from that of alkyl benzoates, and what does this difference indicate about the reaction mechanisms?

A1: The photodecomposition of S-pentyl thiobenzoate primarily proceeds via a Norrish type I process, yielding benzaldehyde (27%) and dipentyl disulphide (23%) as major products []. This contrasts with alkyl benzoates (C3-C5), which predominantly undergo a Norrish type II process, leading to benzoic acid as the main product (ca. 40%) []. The formation of dipentyl disulphide suggests a cleavage of the sulfur-carbon bond in S-pentyl thiobenzoate upon irradiation, followed by recombination of the resulting pentyl radicals. This pathway is distinct from the typical γ-hydrogen abstraction observed in Norrish type II reactions of alkyl benzoates.

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